molecular formula C17H16N4O2S2 B2505206 N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 313277-09-7

N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2505206
CAS No.: 313277-09-7
M. Wt: 372.46
InChI Key: HWCWFCCAQDSWLK-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides: Broad Therapeutic Applications

Sulfonamides have been pivotal in drug development due to their presence in many clinically used drugs across different therapeutic areas, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The sulfonamide moiety's versatility has led to its incorporation into drugs targeting a wide range of diseases, from glaucoma and cancer to microbial infections, showcasing the chemical group's critical role in medicinal chemistry. The development of new sulfonamides aims to create selective drugs for various applications, highlighting the ongoing need for novel compounds with improved efficacy and safety profiles (Carta, Scozzafava, & Supuran, 2012).

Carbonic Anhydrase Inhibitors

The benzothiadiazole moiety, similar to that in the chemical name provided, is part of the structural framework of some carbonic anhydrase inhibitors (CAIs). These inhibitors have found extensive use in treating glaucoma by lowering intraocular pressure through the inhibition of bicarbonate ion formation. The research and development of CAIs have led to both systemic and topical drugs, including acetazolamide and dorzolamide, showcasing the therapeutic potential of sulfonamide-based CAIs in ocular diseases (Carta & Supuran, 2013).

Antitumor and Antimicrobial Activities

Sulfonamides have also demonstrated significant antitumor activity, with recent patents covering drugs like apricoxib and pazopanib, highlighting the group's potential in cancer therapy. Additionally, sulfonamides possess antimicrobial properties, with some compounds being explored for their antibacterial and antifungal activities. This dual-functionality emphasizes the role of sulfonamide derivatives in developing new therapeutic agents for various diseases, including cancer and microbial infections (Gulcin & Taslimi, 2018).

Environmental and Human Health Impacts

Beyond their therapeutic applications, sulfonamides' presence in the environment and their potential impact on human health have been a concern. Studies suggest that agricultural use of sulfonamides can alter microbial populations, potentially leading to antibiotic resistance and posing a risk to human health. This area of research underscores the importance of understanding and managing the environmental impact of pharmaceuticals, including sulfonamide derivatives (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c18-11-5-12-21(13-10-14-6-2-1-3-7-14)25(22,23)16-9-4-8-15-17(16)20-24-19-15/h1-4,6-9H,5,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCWFCCAQDSWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC#N)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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